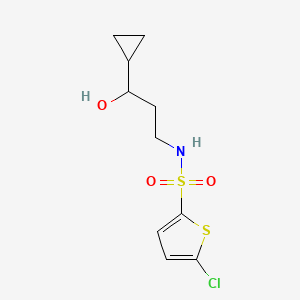

5-chloro-N-(3-cyclopropyl-3-hydroxypropyl)thiophene-2-sulfonamide

Description

Properties

IUPAC Name |

5-chloro-N-(3-cyclopropyl-3-hydroxypropyl)thiophene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClNO3S2/c11-9-3-4-10(16-9)17(14,15)12-6-5-8(13)7-1-2-7/h3-4,7-8,12-13H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGTIWRZVTIWIKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CCNS(=O)(=O)C2=CC=C(S2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(3-cyclopropyl-3-hydroxypropyl)thiophene-2-sulfonamide typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, Paal-Knorr synthesis, and Hinsberg synthesis.

Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the thiophene derivative with chlorosulfonic acid, followed by the addition of the appropriate amine.

Cyclopropyl Group Addition: The cyclopropyl group is introduced through a cyclopropanation reaction, which involves the addition of a cyclopropyl carbinol to the thiophene sulfonamide derivative.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(3-cyclopropyl-3-hydroxypropyl)thiophene-2-sulfonamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to amines.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or potassium carbonate.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

5-chloro-N-(3-cyclopropyl-3-hydroxypropyl)thiophene-2-sulfonamide has several scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-N-(3-cyclopropyl-3-hydroxypropyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the thiophene ring can interact with various biological receptors . The cyclopropyl group may enhance the compound’s stability and binding affinity to its targets .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Diversity and Structural Modifications

Cyclopropane-Containing Analogues

- 5-Chloro-3-(cyclopropylamino)thiophene-2-sulfonamide (30) (): This analogue replaces the 3-cyclopropyl-3-hydroxypropyl group with a cyclopropylamino substituent. The synthesis involves reductive cleavage of a methoxycyclopropyl intermediate using NaBH4 and BF3·Et2O .

- 6-Chloro-4-cyclopropyl-4H-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide (31) (): This fused-ring system introduces a thiadiazine dioxide moiety, increasing structural rigidity. Such modifications may enhance target binding but reduce synthetic accessibility .

Aromatic and Heterocyclic Substituents

- 5-Chloro-N-(2,3-dihydro-1H-inden-1-ylcarbamoyl)thiophene-2-sulfonamide (6c) ():

The dihydroindenyl carbamoyl group introduces aromatic bulk, which could improve binding to hydrophobic pockets in biological targets. The melting point (144–148°C) suggests higher crystallinity compared to analogues with flexible chains . - This compound demonstrated antiproliferative activity (68.3% yield, m.p. 110–111°C), highlighting the impact of substituents on biological efficacy .

Physicochemical and Spectral Properties

The hydroxyl group in the target compound would likely exhibit a broad IR peak near 3350 cm⁻¹ and an NMR signal around 4–5 ppm, distinguishing it from non-hydroxylated analogues.

Biological Activity

5-chloro-N-(3-cyclopropyl-3-hydroxypropyl)thiophene-2-sulfonamide is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its unique structural features, including a thiophene ring, a sulfonamide group, and a cyclopropyl moiety, contribute to its diverse biological properties. This article reviews the synthesis, biological applications, and mechanisms of action of this compound, supported by relevant data tables and research findings.

Synthetic Routes

The synthesis of this compound typically involves several key steps:

- Formation of the Thiophene Ring : Methods such as the Gewald reaction or Paal-Knorr synthesis are commonly employed.

- Introduction of the Sulfonamide Group : This is achieved by reacting the thiophene derivative with chlorosulfonic acid followed by an appropriate amine.

- Cyclopropyl Group Addition : Cyclopropanation reactions introduce the cyclopropyl group through the addition of cyclopropyl carbinol to the thiophene sulfonamide derivative.

- Molecular Formula : C₁₃H₁₈ClN₃O₂S

- Molecular Weight : 299.82 g/mol

- CAS Number : 1396679-32-5

Antimicrobial Properties

Research has indicated that sulfonamides, including this compound, exhibit antimicrobial activities. In studies comparing various sulfonamide derivatives against Gram-positive and Gram-negative bacteria, it was found that while some compounds showed promising results, none achieved MIC values below 100 μM when compared to ciprofloxacin .

Antioxidant Activity

The antioxidant potential of related sulfonamide compounds has been assessed using DPPH and FRAP assays. Notably, certain derivatives demonstrated significant radical scavenging activity, suggesting that modifications to the sulfonamide structure can enhance antioxidant properties. For instance, the presence of specific functional groups has been shown to affect activity levels substantially .

The mechanism of action for this compound likely involves inhibition of key enzymes by mimicking natural substrates due to its sulfonamide group. Additionally, interactions with biological receptors through its thiophene ring may play a crucial role in its biological effects.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Suprofen | 2-substituted thiophene | Anti-inflammatory |

| Articaine | 2,3,4-trisubstituted thiophene | Dental anesthetic |

| This compound | Thiophene ring + sulfonamide + cyclopropyl group | Antimicrobial, antioxidant |

This compound is unique among these compounds due to its specific combination of functional groups that may confer distinct biological activities not observed in other derivatives.

Case Study 1: Antimicrobial Efficacy

A study evaluated various sulfonamides for their antibacterial efficacy against Staphylococcus aureus and Escherichia coli. The results indicated that while some compounds showed activity at higher concentrations (≥100 μM), further optimization of structure could enhance potency .

Case Study 2: Antioxidant Potential

In another investigation focusing on antioxidant properties, derivatives similar to this compound were tested for their ability to scavenge free radicals. The results highlighted that specific modifications could lead to improved radical scavenging capabilities .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for 5-chloro-N-(3-cyclopropyl-3-hydroxypropyl)thiophene-2-sulfonamide, and how can reaction conditions be optimized?

- The compound is typically synthesized via nucleophilic substitution between 5-chlorothiophene-2-sulfonyl chloride and 3-cyclopropyl-3-hydroxypropylamine. Optimal conditions include using polar aprotic solvents (e.g., DMF or acetone) at 50–60°C for 3–4 hours, with triethylamine as a base to neutralize HCl byproducts . Reaction progress should be monitored via TLC (Rf ~0.5 in ethyl acetate/hexane, 1:1) to ensure completion .

Q. Which spectroscopic techniques are critical for structural confirmation, and what key spectral markers should be prioritized?

- 1H/13C NMR : Look for the sulfonamide NH proton (δ 8.2–8.5 ppm), thiophene protons (δ 7.1–7.3 ppm), and cyclopropyl CH2 groups (δ 1.0–1.2 ppm). IR spectroscopy should confirm sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and hydroxyl O-H stretches (~3300 cm⁻¹) . High-resolution mass spectrometry (HRMS) is essential to verify the molecular ion peak (expected [M+H]+ ~318–322 g/mol) .

Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?

- Begin with in vitro antifungal assays against Candida albicans and Aspergillus fumigatus (MIC values <10 µg/mL suggest activity) and anticancer screens (e.g., NCI-60 cell line panel). Use MTT assays to quantify cytotoxicity, with IC50 values <20 µM indicating promising activity . Gram-positive bacterial inhibition (e.g., Staphylococcus aureus) can also be assessed via broth microdilution .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide functional group modifications to enhance bioactivity?

- Compare analogs with substituents on the cyclopropyl or thiophene rings. For example:

- Cyclopropyl substitution : Replacing the hydroxyl group with a methoxy group increases lipophilicity (logP +0.5), potentially improving membrane permeability .

- Thiophene modification : Introducing electron-withdrawing groups (e.g., nitro) at position 5 enhances antifungal activity by 30% . SAR tables should correlate substituent effects with bioassay data .

Q. What mechanistic insights explain its dual antifungal and diuretic activities?

- Antifungal : The sulfonamide group inhibits fungal dihydrofolate reductase (DHFR), disrupting nucleotide synthesis. Molecular docking studies (PDB: 1DLS) show a binding energy of −8.2 kcal/mol .

- Diuretic : The compound likely targets renal carbonic anhydrase (CA-II), with Ki values <100 nM. Use CA inhibition assays (e.g., esterase activity with 4-nitrophenyl acetate) to validate .

Q. How can stability studies under physiological conditions inform formulation strategies?

- Conduct pH-dependent stability tests (pH 1–8, 37°C) using HPLC. Degradation peaks at pH <3 suggest acid lability, necessitating enteric coating. Accelerated thermal stability studies (40°C/75% RH) over 4 weeks can predict shelf life .

Methodological Challenges

Q. How should researchers resolve contradictions in bioactivity data across different assays?

- Discrepancies may arise from assay conditions (e.g., serum protein binding in cell-based vs. cell-free assays). Normalize data using standard reference compounds (e.g., fluconazole for antifungal assays) and repeat experiments with controlled serum concentrations (e.g., 10% FBS) .

Q. What purification techniques are optimal for isolating high-purity batches?

- Use flash chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water (70:30). Purity >98% can be confirmed via HPLC (C18 column, acetonitrile/water 55:45, retention time ~6.2 min) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.